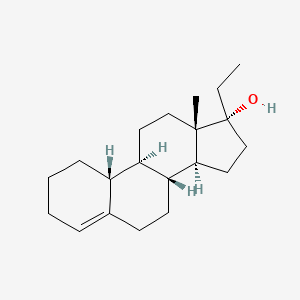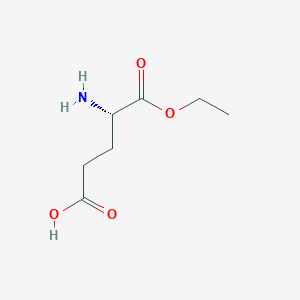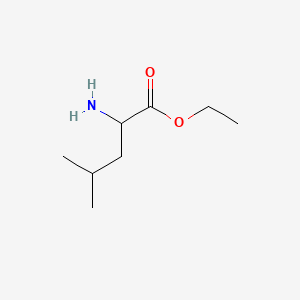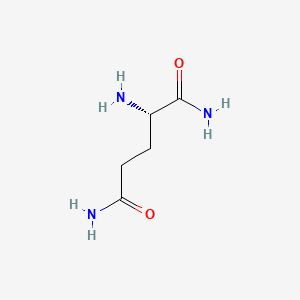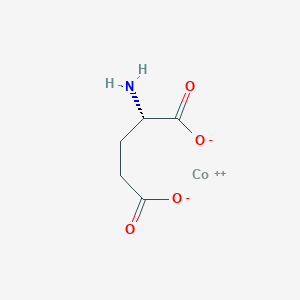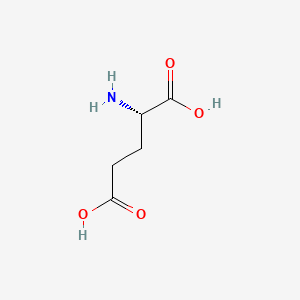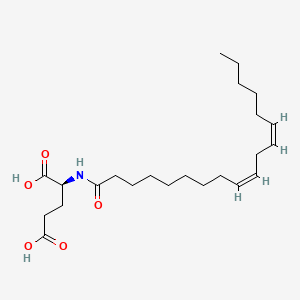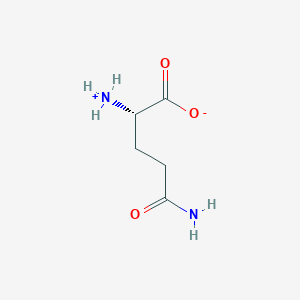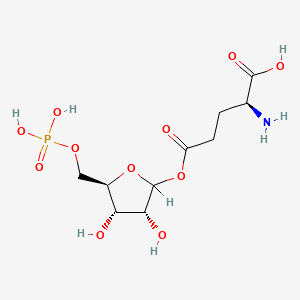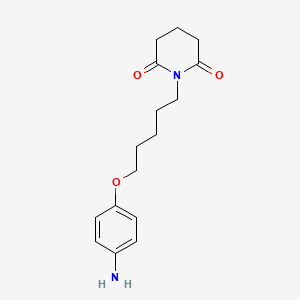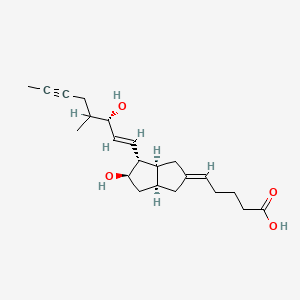
Iloprost
Vue d'ensemble
Description
L’Iloprost est un analogue synthétique de la prostacycline (PGI2), un prostanoïde endogène principalement produit dans l’endothélium vasculaire. Il est utilisé pour traiter des affections telles que l’hypertension artérielle pulmonaire, la sclérodermie, le phénomène de Raynaud et les engelures . L’this compound agit en dilatant les vaisseaux sanguins, ce qui améliore le flux sanguin et réduit la pression artérielle .
Applications De Recherche Scientifique
Iloprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Used in clinical trials for treating various vascular diseases and conditions associated with poor blood flow
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
L’Iloprost exerce ses effets en imitant l’action de la prostacycline (PGI2). Il se lie aux récepteurs de la prostacycline à la surface des cellules endothéliales vasculaires, conduisant à l’activation de l’adénylate cyclase et à une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc). Cela entraîne la relaxation des cellules musculaires lisses vasculaires, la vasodilatation et l’inhibition de l’agrégation plaquettaire .
Analyse Biochimique
Biochemical Properties
Iloprost mimics the biological actions of prostacyclin, a short-lived prostanoid and potent vasodilator mainly produced in the vascular endothelium . It is a potent vasodilator with reported anti-thrombotic properties . This compound is a synthetic prostacyclin analogue which is a normal product of vascular endothelial cells . It is a potent vasodilator and inhibitor of platelet aggregation .
Cellular Effects
This compound has been shown to have anti-inflammatory and immunomodulating effects, reducing TNF alpha production by T cells and the number of T regulatory cells and increasing IL-2 and RANKL . In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload .
Molecular Mechanism
The exact mechanism of this compound in cytoprotection has not been fully elucidated; however, it is proposed that this compound decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . Decreased neutrophil accumulation and membrane stabilization have also been suggested .
Temporal Effects in Laboratory Settings
In the treatment of patients with severe disabling Raynaud’s phenomenon unresponsive to other therapies, this compound is administered by one of three schedules: a 3-day schedule for the treatment of Raynaud’s/scleroderma as an inpatient, or a 5-day schedule for the treatment of Raynaud’s/scleroderma as a day-case outpatient .
Dosage Effects in Animal Models
In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload . The reduction in right ventricular afterload is associated with a paradoxical decrease in right ventricular contractility .
Metabolic Pathways
In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of this compound . This compound is metabolized principally via β-oxidation of the carboxyl side chain .
Transport and Distribution
This compound is administered through inhalation, using a nebulizer, which is a machine that turns the solution into a fine mist so that it can be breathed into the lungs . Once the patient is home, they continue to use the solution in the nebulizer exactly as they have been shown .
Subcellular Localization
Prostacyclin relaxes the muscles in the walls of some blood vessels, allowing blood vessels to become wider (dilated) . This reduces the pressure in the blood vessels and allows blood to flow more easily through them .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Iloprost implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du bicyclo[33Le processus implique généralement l’utilisation de groupes protecteurs, de réductions sélectives et de réactions stéréosélectives pour garantir la configuration correcte du produit final .
Méthodes de production industrielle
La production industrielle de l’this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chimie en flux continu et des techniques de purification avancées pour isoler l’this compound sous sa forme solide .
Analyse Des Réactions Chimiques
Types de réactions
L’Iloprost subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former divers métabolites.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’this compound.
Substitution : Des réactions de substitution peuvent introduire différents substituants sur la molécule d’this compound.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de l’this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour les réactions stéréosélectives .
Principaux produits formés
Les principaux produits formés à partir des réactions de l’this compound dépendent des conditions de réaction spécifiques. Par exemple, l’oxydation peut conduire à la formation de métabolites inactifs, tandis que la réduction peut produire des dérivés modifiés de l’this compound présentant des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues de la prostacycline et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la biologie vasculaire.
Médecine : Utilisé dans des essais cliniques pour traiter diverses maladies vasculaires et affections associées à un mauvais flux sanguin
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Époprostenol : Un autre analogue de la prostacycline utilisé pour traiter l’hypertension artérielle pulmonaire.
Treprostinil : Un analogue de la prostacycline avec une demi-vie plus longue que l’Iloprost.
Béraprost : Un analogue oral de la prostacycline utilisé dans certains pays pour traiter l’hypertension artérielle pulmonaire
Unicité de l’this compound
L’this compound est unique en raison de sa stabilité et de sa facilité d’administration. Contrairement à l’époprostenol, qui nécessite une perfusion intraveineuse continue, l’this compound peut être administré par inhalation ou perfusion intraveineuse, ce qui le rend plus pratique pour les patients . De plus, l’this compound présente un mélange équilibré de diastéréoisomères, ce qui contribue à ses puissants effets vasodilatateurs .
Propriétés
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ACWOEMLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041046 | |
| Record name | Iloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Iloprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension. | |
| Record name | Iloprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78919-13-8 | |
| Record name | Iloprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iloprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iloprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


